Product packaging for 2-Methoxy-4,5-dimethyl-6H-1,3-thiazine(Cat. No.:CAS No. 89996-50-9)

2-Methoxy-4,5-dimethyl-6H-1,3-thiazine

Cat. No.: B14380339
CAS No.: 89996-50-9
M. Wt: 157.24 g/mol
InChI Key: GEYXUXGZPJFNAP-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Frameworks in Modern Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the chemical sciences. Their ubiquity in nature is exemplified by their presence in essential biomolecules such as DNA, vitamins, and alkaloids. In medicinal chemistry, heterocyclic scaffolds are integral to the structure of a vast majority of pharmaceutical drugs. The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique electronic and steric properties to these molecules, enabling them to interact with biological targets with high specificity. nih.gov This structural and functional diversity makes them indispensable tools in drug discovery, materials science, and synthetic organic chemistry. nih.gov

Overview of the 1,3-Thiazine Scaffold in Synthetic Chemistry and Relevant Scientific Contexts

The 1,3-thiazine ring is a six-membered heterocycle containing a nitrogen and a sulfur atom at positions 1 and 3, respectively. This scaffold is of significant interest due to its presence in a wide array of biologically active compounds. nih.govresearchgate.net Derivatives of 1,3-thiazine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. naturalspublishing.comsaudijournals.compharmacophorejournal.com For instance, the core of cephalosporin (B10832234) antibiotics, a widely used class of drugs, contains a related dihydro-1,3-thiazine ring. The versatility of the 1,3-thiazine system allows for extensive chemical modification, making it a valuable template for the development of new therapeutic agents. nih.govresearchgate.net Synthetic chemists have developed numerous methods for the construction of the 1,3-thiazine ring, often involving condensation or cycloaddition reactions. pharmacophorejournal.com

Rationale for Advanced Investigation into 2-Methoxy-4,5-dimethyl-6H-1,3-thiazine

The substituents of this compound are expected to modulate its chemical and biological properties in distinct ways:

2-Methoxy Group: The methoxy (B1213986) group at the 2-position is an electron-donating group, which can influence the reactivity of the imino bond. This functional group can also participate in hydrogen bonding, potentially affecting the compound's interaction with biological targets.

4,5-Dimethyl Groups: The methyl groups at the 4 and 5 positions provide steric bulk and increase the lipophilicity of the molecule. These features can impact the compound's solubility, membrane permeability, and binding affinity to receptors.

The unique combination of these substituents on the 6H-1,3-thiazine scaffold suggests that this compound could possess novel chemical reactivity and biological activity profiles. A detailed study of this compound would contribute to a more comprehensive understanding of the structure-activity relationships within the 1,3-thiazine family.

Detailed Research Findings

Due to the limited specific research on this compound, the following sections will discuss the projected properties and synthetic routes based on the established chemistry of analogous 1,3-thiazine derivatives.

Hypothetical Synthesis and Characterization

A plausible synthetic route to this compound could involve a multi-step process starting from readily available precursors. One potential approach is the reaction of a suitably substituted β-enaminothione with a methoxycarbonylating agent.

Table 1: Postulated Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Chemical Shifts/Signals
¹H NMR Signals corresponding to the methoxy protons, two distinct methyl groups, and the methylene (B1212753) protons of the thiazine (B8601807) ring.
¹³C NMR Resonances for the carbon atoms of the methoxy group, the two methyl groups, the methylene group, and the unsaturated carbons of the thiazine ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₇H₁₁NOS).

The characterization of the final product would rely on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NOS B14380339 2-Methoxy-4,5-dimethyl-6H-1,3-thiazine CAS No. 89996-50-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89996-50-9

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

2-methoxy-4,5-dimethyl-6H-1,3-thiazine

InChI

InChI=1S/C7H11NOS/c1-5-4-10-7(9-3)8-6(5)2/h4H2,1-3H3

InChI Key

GEYXUXGZPJFNAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(SC1)OC)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methoxy 4,5 Dimethyl 6h 1,3 Thiazine

Retrosynthetic Analysis and Strategic Disconnections for the 1,3-Thiazine Ring System

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For 2-Methoxy-4,5-dimethyl-6H-1,3-thiazine, several strategic disconnections can be proposed based on established synthetic routes for the 1,3-thiazine framework.

A primary disconnection strategy involves breaking the C-S and C-N bonds, which are typically formed in the final cyclization step. This leads to key precursors that can be assembled to form the heterocyclic ring.

Disconnection A (C-S and C(6)-N(1) bond cleavage): This approach identifies a β-mercaptoamine derivative and a source for the C2-methoxy-N3 fragment. This is a common strategy in thiazine (B8601807) synthesis, often involving the reaction of a 3-mercaptopropylamine equivalent with a suitable electrophile.

Disconnection B ([4+2] Cycloaddition approach): This strategy envisions the thiazine ring being formed via a hetero-Diels-Alder reaction. The diene component would be a 1-thia-3-azabutadiene derivative, and the dienophile would be an alkene. For the target molecule, this would involve a substituted thioamide reacting with an α,β-unsaturated carbonyl compound.

Disconnection C (Three-component reaction): Many 1,3-thiazines are synthesized through multi-component reactions. consensus.app A plausible disconnection for the target molecule involves breaking the ring into three components: an aldehyde, a β-dicarbonyl compound (or equivalent), and a thiourea (B124793) derivative. This approach offers high atom economy and convergence.

These retrosynthetic pathways suggest that key starting materials for the synthesis of this compound could include 3,4-dimethyl-3-penten-2-one, O-methylthiourea, and various β-mercapto carbonyl compounds.

Development and Optimization of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several forward synthetic pathways can be developed. A prominent method for constructing the 1,3-thiazine ring is the condensation reaction between chalcones (α,β-unsaturated ketones) and thiourea.

A potential pathway to the target molecule could involve the reaction of a suitably substituted α,β-unsaturated ketone with O-methylisothiourea. The optimization of this reaction would involve screening various solvents, catalysts (both acid and base), and reaction temperatures to maximize the yield and purity of the final product. One-pot procedures, where multiple reaction steps are carried out in the same vessel, are often employed to improve efficiency. mdpi.com

The annulation, or ring-forming, reaction is the critical step in 1,3-thiazine synthesis. The choice of catalyst is crucial for the success of these reactions. Both acid and base catalysts are commonly employed. For instance, base-catalyzed cyclization of chalcones with thiourea is a well-established method.

Recent advances have explored the use of novel catalysts to improve reaction efficiency and selectivity. Gold catalysts, for example, have been shown to be effective in the formation of 1,3-thiazine derivatives from thiourea derivatives containing an alkyne moiety. acs.org The proposed mechanism involves the gold catalyst activating the alkyne for nucleophilic attack by the sulfur atom, followed by intramolecular cyclization. Mechanistic studies suggest that the reaction proceeds through key intermediates, such as vinyl gold species, leading to the final thiazine product. acs.org

Table 1: Catalysts in 1,3-Thiazine Synthesis

Catalyst TypeExampleProposed Role in MechanismReference
Base CatalystNaOH, KOH, Sodium EthoxideDeprotonation of thiourea to increase its nucleophilicity for Michael addition to an α,β-unsaturated carbonyl.
Acid Catalystp-Toluenesulfonic acid (p-TsOH), HClActivation of carbonyl groups towards nucleophilic attack and facilitation of dehydration/cyclization steps. nih.gov
Transition Metal CatalystGold (I) complexes (e.g., IPrAuCl/AgOTf)Activation of π-systems (e.g., alkynes) for intramolecular nucleophilic attack by the sulfur atom. acs.org
Green PromoterHexyltriphenylphosphonium bromide (ionic liquid)Acts as both a solvent and promoter, facilitating the reaction under mild, environmentally friendly conditions. researchgate.net

Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize environmental impact. nih.gov The synthesis of 1,3-thiazines has benefited from such approaches. nih.gov Sustainable protocols often involve the use of microwave irradiation or ultrasound assistance to accelerate reactions, reduce energy consumption, and improve yields. nih.govijpsr.com

Solvent-free reactions or the use of environmentally benign solvents like water or ethanol (B145695) are also key aspects of green synthesis. For example, one-pot, solvent-free syntheses of 1,3-thiazine analogs have been developed, offering advantages in terms of reduced waste and simplified work-up procedures. nih.gov

Table 2: Comparison of Conventional and Green Synthetic Protocols for 1,3-Thiazines

ParameterConventional MethodGreen AlternativeReference
Energy SourceConventional heating (reflux)Microwave irradiation, Ultrasound nih.gov
SolventVolatile organic solvents (e.g., benzene, DMF)Water, ethanol, or solvent-free conditions nih.gov
Reaction TimeSeveral hours to daysMinutes to a few hours nih.gov
CatalystOften requires stoichiometric amounts of reagentsUse of catalytic amounts of recyclable or non-toxic catalysts researchgate.net

Understanding the reaction mechanism, including the intermediates and transition states, is crucial for optimizing the synthesis. In the base-catalyzed reaction of an α,β-unsaturated ketone with a thiourea derivative, the mechanism is believed to proceed through a Michael addition of the thiourea to the unsaturated system. nih.gov This forms an acyclic intermediate which then undergoes intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the 6H-1,3-thiazine ring.

In multi-component reactions, the mechanism can be more complex. For instance, in the synthesis of dihydropyrimido-thiazines, a proposed mechanism involves the initial formation of a zwitterionic adduct from an isocyanide and a dialkyl acetylenedicarboxylate. mdpi.com This adduct then reacts with the 2-amino-4H-1,3-thiazin-4-one through a series of steps including proton transfer, nucleophilic attack, and cyclization via a ketenimine intermediate to form the final product. mdpi.com Computational studies can be employed to model the energies of these intermediates and transition states, providing deeper insight into the reaction pathway.

Convergent and Divergent Synthetic Approaches to Functionalized 1,3-Thiazine Analogs

The synthetic pathways developed for this compound can be adapted to produce a wide range of functionalized analogs.

Convergent Synthesis: This approach involves preparing different fragments of the molecule separately and then combining them in the final steps. For 1,3-thiazine analogs, this could mean synthesizing various substituted α,β-unsaturated ketones and different N-substituted thioureas, and then condensing them to create a library of compounds.

Divergent Synthesis: In this strategy, a common core intermediate, such as a functionalized 1,3-thiazine, is synthesized and then subjected to various reactions to introduce diversity. For example, if the this compound core could be synthesized with a reactive handle (e.g., a halogen or a hydroxyl group) at one of the positions, this handle could be used for further chemical modifications, such as cross-coupling reactions or esterifications, to generate a diverse set of analogs.

Table 3: Examples of Potential Functionalized 1,3-Thiazine Analogs

Position of SubstitutionFunctional Group (R)Potential Synthetic Approach
C2-NHAr, -SR, -ORUse of corresponding substituted thioureas or isothioureas in the initial cyclization.
N3-Alkyl, -ArylUse of N-substituted thioureas.
C4, C5-Alkyl, -Aryl, -CF3Variation of the substituents on the α,β-unsaturated carbonyl starting material.
C6-Aryl, -HeteroarylVariation of the β-substituent on the α,β-unsaturated carbonyl starting material.

Stereochemical Control and Diastereoselective/Enantioselective Syntheses of Chiral 1,3-Thiazine Derivatives

The structure of this compound possesses two adjacent stereocenters at the C4 and C5 positions. Therefore, the synthesis can potentially lead to a mixture of diastereomers (cis and trans). Controlling the stereochemical outcome of the reaction is a significant challenge in synthetic organic chemistry.

Strategies for stereochemical control include:

Substrate Control: The inherent stereochemistry of the starting materials can direct the stereochemical outcome of the reaction. Using a chiral, enantiomerically pure α,β-unsaturated ketone would be a direct way to introduce stereochemical information into the final product.

Chiral Auxiliary Control: A chiral auxiliary can be temporarily attached to one of the reactants to guide the stereochemistry of the ring-forming reaction. After the reaction, the auxiliary is removed.

Chiral Catalysis: The use of a chiral catalyst (organocatalyst or metal complex) can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. While specific examples for 1,3-thiazine synthesis are not abundant in the provided literature, this approach is a cornerstone of modern asymmetric synthesis. For example, chiral oxazolines have been used as starting materials in the stereoselective synthesis of 1,3-thiazines. researchgate.net

Achieving high diastereoselectivity (favoring one diastereomer) and enantioselectivity (favoring one enantiomer) is key to producing single-isomer products, which is often a requirement for specific applications.

Comprehensive Spectroscopic and Structural Elucidation Studies of 2 Methoxy 4,5 Dimethyl 6h 1,3 Thiazine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone for elucidating the molecular structure of 2-Methoxy-4,5-dimethyl-6H-1,3-thiazine.

To establish the connectivity of atoms within the molecule, a series of multidimensional NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to map out the arrangement of the methyl groups and the methylene (B1212753) protons on the thiazine (B8601807) ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. This would definitively place the methoxy (B1213986) group at the 2-position and the methyl groups at the 4- and 5-positions. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of protons, which would be crucial for determining the conformational preferences of the thiazine ring and the orientation of the substituents.

The 6H-1,3-thiazine ring can exist in various conformations, and dynamic NMR spectroscopy would be employed to study any fluxional processes, such as ring inversion. By acquiring spectra at different temperatures, it would be possible to observe changes in the line shapes of the NMR signals. From this data, the activation energy and rotational barriers for these dynamic processes could be calculated, providing a deeper understanding of the molecule's conformational dynamics.

Should the compound be isolated in a solid form, solid-state NMR (ssNMR) would offer valuable information. This technique can distinguish between different crystalline polymorphs or amorphous forms of the compound. By analyzing the chemical shifts and line widths in the solid state, insights into the local molecular environment and packing in the solid phase could be gained.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) would be critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, the molecular formula can be unequivocally determined. Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, the core structural features of the thiazine ring and its substituents could be confirmed. Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes, could be used in conjunction with mass spectrometry to further elucidate these fragmentation mechanisms.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Detailed Functional Group and Bonding Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, would provide a detailed fingerprint of the functional groups and bonding within the molecule. Characteristic vibrational modes for the C=N, C-O, C-S, and C-H bonds would be identified. For example, the stretching frequency of the C=N bond within the thiazine ring and the C-O stretching of the methoxy group would appear at distinct wavenumbers. Comparing the experimental spectra with theoretical calculations could allow for a more precise assignment of the observed vibrational bands.

X-ray Crystallographic Analysis for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

The definitive three-dimensional structure of this compound in the solid state would be determined by single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular architecture. Furthermore, the crystallographic data would reveal the nature of any intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate how the molecules pack in the crystal lattice.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination of Chiral Derivatives

The inherent chirality of certain derivatives of this compound necessitates the use of specialized analytical techniques to determine their absolute configuration. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), has emerged as a powerful and reliable method for the unambiguous assignment of stereochemistry in chiral molecules, including complex heterocyclic systems. mdpi.comnih.gov This approach involves the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a characteristic ECD spectrum. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be confidently assigned. frontiersin.orgunipi.it

The successful application of this methodology relies heavily on the synergy between experimental measurements and quantum chemical calculations. researchgate.net Time-Dependent Density Functional Theory (TDDFT) has become the method of choice for calculating the ECD spectra of organic molecules due to its balance of accuracy and computational efficiency. unipi.it The process typically begins with a thorough conformational analysis of the chiral molecule to identify all low-energy conformers that are likely to exist in solution. frontiersin.org Subsequently, the ECD spectrum for each conformer is calculated using TDDFT. The final theoretical ECD spectrum is then obtained by averaging the spectra of the individual conformers, weighted according to their Boltzmann population. researchgate.net A good agreement between the experimental and the Boltzmann-averaged theoretical spectrum allows for the definitive assignment of the absolute configuration. researchgate.net

While no specific studies on the chiroptical properties of chiral derivatives of this compound have been reported, the principles of ECD can be illustrated through the stereochemical elucidation of structurally related chiral thiazoline (B8809763) derivatives. For instance, in a study on glucopyranosylidene-spiro-thiazolinones, the absolute configuration at a newly formed spirocyclic chiral center was unequivocally determined using TDDFT-ECD calculations. mdpi.com The researchers synthesized a pair of diastereomers and measured their experimental ECD spectra. Concurrently, they performed TDDFT calculations for both possible epimers. The computed ECD spectrum for one of the diastereomers showed excellent agreement with the experimental spectrum, thus confirming its absolute configuration. mdpi.comnih.gov

This case study underscores the utility of TDDFT-ECD calculations in distinguishing between stereoisomers of complex heterocyclic compounds. mdpi.com The methodology is particularly valuable when traditional methods like X-ray crystallography are not feasible. The sensitivity of ECD spectroscopy to the spatial arrangement of atoms makes it an indispensable tool for stereochemical assignments in chiral sulfur-nitrogen-containing heterocycles.

Below is a representative data table illustrating the kind of information that would be generated in an ECD study of a chiral 1,3-thiazine derivative, based on the findings from the study on glucopyranosylidene-spiro-thiazolinones. mdpi.com

Table 1: Comparison of Experimental and Calculated ECD Data for a Representative Chiral Thiazolinone Derivative

TransitionExperimental λ [nm] (Δε)Calculated λ [nm] (Δε)
1350 (+8.5)345 (+9.2)
2290 (-5.3)285 (-6.1)
3260 (+12.1)258 (+11.5)
4235 (-10.7)232 (-11.8)

Computational and Theoretical Investigations of 2 Methoxy 4,5 Dimethyl 6h 1,3 Thiazine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Molecular Geometry Optimization, and Conformational Analysis

No published data available. A typical study would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311G(d,p). The resulting data would include bond lengths, bond angles, and dihedral angles of the lowest energy conformer.

Table 1: Hypothetical Optimized Geometrical Parameters

ParameterValue
Bond Length (C=N)Data not available
Bond Length (C-S)Data not available
Bond Angle (C-N-C)Data not available
Dihedral Angle (H-C-C-H)Data not available

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) from First Principles

No published data available. Theoretical NMR chemical shifts (¹H and ¹³C) would typically be calculated using the Gauge-Including Atomic Orbital (GIAO) method. Vibrational frequencies would be computed to identify characteristic IR absorption bands.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts

Carbon AtomChemical Shift (ppm)
C2Data not available
C4Data not available
C5Data not available
C6Data not available

Elucidation of Reaction Mechanisms via Transition State Theory and Potential Energy Surface Mapping

No published data available. This section would typically describe the computational investigation of potential reaction pathways, identifying transition states and intermediates to determine activation energies and reaction kinetics.

Molecular Dynamics Simulations for Studying Conformational Landscapes, Solvent Effects, and Intermolecular Interactions

No published data available. Molecular dynamics simulations would provide insights into the flexibility of the thiazine (B8601807) ring, the preferred conformations in different solvents, and the nature of its interactions with other molecules.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Thiazine Scaffolds

No published data available for this specific compound. QSRR studies on broader classes of thiazines could potentially offer insights, but no models specifically including 2-Methoxy-4,5-dimethyl-6H-1,3-thiazine were found.

Reactivity and Derivatization Chemistry of 2 Methoxy 4,5 Dimethyl 6h 1,3 Thiazine

Electrophilic and Nucleophilic Substitution Reactions on the 1,3-Thiazine Ring System

Conversely, the electron-deficient character of the thiazine (B8601807) ring makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group were present at an activated position. libretexts.org For SNAr to occur, the ring's electron density must be significantly reduced, often by strong electron-withdrawing groups. libretexts.org In the case of 2-Methoxy-4,5-dimethyl-6H-1,3-thiazine, the methoxy (B1213986) group is a poor leaving group. However, derivatization to introduce a better leaving group (e.g., a halide) could open pathways for nucleophilic substitution.

Reaction TypeExpected Reactivity of 1,3-Thiazine RingInfluence of Substituents (2-Methoxy, 4,5-dimethyl)
Electrophilic Substitution Generally low due to electron-deficient nature.Methoxy group is activating; dimethyl groups are weakly activating. May direct substitution but overall reactivity remains low.
Nucleophilic Substitution Favorable on electron-deficient ring, but requires a good leaving group.Methoxy is a poor leaving group. The ring is susceptible if modified.

Rearrangement Reactions and Ring Transformations of the 6H-1,3-Thiazine Moiety

The 6H-1,3-thiazine moiety is known to undergo various rearrangement and ring transformation reactions, often induced by thermal, acidic, or basic conditions. One notable transformation is the rearrangement of 1,3-thiazine derivatives into 1,4-thiazepines. For instance, certain chloro-β-lactam-condensed-1,3-thiazines have been shown to rearrange in basic media to yield highly substituted 1,4-thiazepine structures. consensus.app

Additionally, rearrangements involving sulfur migrations have been observed in related dihydrothiazine systems, suggesting that the sulfur atom in the 1,3-thiazine ring can participate in complex intramolecular processes. rsc.org Studies on "metathiazine" derivatives have also pointed to a rich chemistry of molecular rearrangements. acs.org While specific examples for this compound are not documented, the underlying thiazine framework is susceptible to such transformations, potentially leading to novel heterocyclic scaffolds.

Cycloaddition Reactions and Pericyclic Processes Involving the Thiazine Scaffold

The diene system within the 6H-1,3-thiazine ring suggests its potential participation in cycloaddition reactions, such as the Diels-Alder reaction, where it could act as either the diene or dienophile component depending on the substituents and reaction partner. However, the aromaticity and the presence of heteroatoms can influence the feasibility and outcome of such reactions.

A more documented transformation is the conversion of 1,3-thiazines into β-lactam-condensed derivatives through a stereoselective Staudinger reaction. consensus.app This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with the imine bond of the thiazine ring. Furthermore, the general class of 1,3-dipolar cycloaddition reactions is a powerful tool for constructing complex heterocyclic systems, and azomethine ylides derived from related thiazolidine (B150603) structures have been used to create novel spiro- and fused-ring systems. researchgate.netmdpi.com This indicates that the C=N bond in the this compound could be a reactive site for such cycloadditions.

Metal-Catalyzed Cross-Coupling Reactions at Substitutable Positions of the Thiazine Ring

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comthermofisher.comresearchgate.net To apply these methods to the this compound scaffold, a substitutable position, typically bearing a halide or triflate leaving group, would be required.

Should a halogen be introduced onto the thiazine ring, a variety of coupling reactions could be envisaged:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

For example, palladium-catalyzed coupling reactions have been successfully performed on related thiazinanone scaffolds, demonstrating the viability of this approach within the broader class of thiazine-containing heterocycles. nih.gov The specific positions for functionalization on the this compound ring would need to be selectively halogenated first.

Coupling ReactionReagentPotential Product
Suzuki Arylboronic acidAryl-substituted thiazine
Heck AlkeneAlkenyl-substituted thiazine
Sonogashira Terminal alkyneAlkynyl-substituted thiazine
Buchwald-Hartwig AmineAmino-substituted thiazine

Functional Group Interconversions of the Methoxy and Dimethyl Substituents

The substituents on the this compound ring offer additional sites for chemical modification.

Methoxy Group: The 2-methoxy group is an enol ether moiety. It can be susceptible to hydrolysis under acidic conditions to yield the corresponding 1,3-thiazin-2-one derivative. This transformation would significantly alter the electronic properties and reactivity of the heterocyclic ring.

Dimethyl Groups: The methyl groups at the 4- and 5-positions are generally less reactive. However, they could potentially undergo radical halogenation under specific conditions (e.g., using N-bromosuccinimide with a radical initiator) to introduce a handle for further functionalization. The resulting halomethyl groups could then be subjected to nucleophilic substitution or elimination reactions.

Research on related 6H-1,3-thiazine derivatives has shown that substituents on the ring can be hydrolyzed or otherwise transformed. For example, 2-dimethylamino-6,6-difluoro-6H-1,3-thiazines undergo hydrolysis to the corresponding 6-oxo derivatives upon exposure to atmospheric moisture. researchgate.net

Stereoselective Reactions Employing this compound as a Chiral Auxiliary or Ligand

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org For this compound to function as a chiral auxiliary, it would first need to be resolved into its constituent enantiomers, as the thiazine ring itself is chiral if appropriately substituted in a non-planar conformation.

Once resolved, the molecule could potentially be used to direct stereoselective transformations. For instance, the nitrogen atom could be acylated with a prochiral substrate, and the chiral thiazine scaffold could then influence the facial selectivity of subsequent reactions, such as aldol (B89426) additions or alkylations. scielo.org.mx While sulfur-containing heterocycles like thiazolidinethiones are well-known chiral auxiliaries, the application of 1,3-thiazines in this context is less common but represents a potential area of investigation. scielo.org.mx Stereoselective syntheses have been developed to produce specific isomers of related dihydro-1,3-thiazine derivatives, highlighting the importance of stereocontrol in this class of compounds. researchgate.net

Investigation of Reactivity Under Photochemical and Electrochemical Conditions

The extended π-system and the presence of heteroatoms in 1,3-thiazines make them interesting candidates for photochemical and electrochemical studies.

Photochemical Reactivity: Thiazine derivatives are known to undergo photochemical rearrangements. For example, upon irradiation, certain 1,3-thiazines have been shown to rearrange into fused cyclopropathiazolidine and cyclopropathiazoline derivatives in good yields. rsc.org This suggests that this compound could exhibit unique reactivity under UV light, potentially leading to structurally complex and novel products.

Electrochemical Reactivity: The electrochemistry of thiazine dyes, such as methylene (B1212753) blue and thionine, is well-studied. researchgate.netdtic.mil These compounds can undergo reversible redox reactions, forming stable radical intermediates. An electrochemical investigation of progressively alkylated thiazine dyes in the presence of Fe(III) ions revealed that the rate of reaction is influenced by the electron-donating nature and hydrophobicity of the alkyl groups. researchgate.net By analogy, this compound would be expected to have a distinct redox profile, with the methoxy and dimethyl groups influencing its electron transfer properties.

Advanced Applications of 2 Methoxy4,5 Dimethyl 6h 1,3 Thiazine in Organic Synthesis and Beyond

Utilization as a Versatile Synthon in the Construction of Complex Organic Molecules

The 1,3-thiazine ring serves as a valuable building block, or synthon, for the synthesis of more complex molecular architectures, particularly in the realm of pharmacologically active compounds. The inherent reactivity of the 1,3-thiazine system, including the nitrogen and sulfur heteroatoms and the adjacent carbon atoms, allows for a variety of chemical transformations.

One notable application is in the synthesis of β-lactam-condensed 1,3-thiazine and 1,4-thiazepine derivatives. consensus.app These fused heterocyclic systems are of significant interest due to the prevalence of the β-lactam ring in a wide range of antibiotics. The synthesis of these complex molecules often begins with appropriately substituted 1,3-thiazines, which undergo further cyclization reactions to construct the desired fused-ring systems. consensus.app

Furthermore, the 1,3-thiazine framework is a core component of natural products and bioactive molecules, such as the well-known cephalosporin (B10832234) class of antibiotics. nih.gov The synthesis of analogs of these natural products often relies on the strategic functionalization of a pre-formed 1,3-thiazine ring. This approach allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies, aiding in the discovery of new therapeutic agents. actascientific.com

Development of Novel Reagents and Catalysts Based on the 1,3-Thiazine Framework

The unique electronic and structural features of the 1,3-thiazine scaffold have led to its exploration in the development of novel reagents and catalysts. For instance, gold-catalyzed reactions have emerged as a powerful tool for the synthesis of a broad scope of 1,3-thiazine derivatives. nih.govacs.org This methodology offers excellent yields in short reaction times with low catalyst loading, highlighting the efficiency of modern catalytic approaches in heterocyclic synthesis. nih.govacs.org

In a different vein, Fe(III)-montmorillonite has been utilized as a heterogeneous catalyst for the synthesis of novel 1,3-thiazine derivatives. researchgate.net This approach aligns with the principles of green chemistry, employing an environmentally compatible, low-cost, and highly selective catalyst. researchgate.net The development of such catalytic systems is crucial for the sustainable production of fine chemicals and pharmaceutical intermediates.

While the direct use of 2-Methoxy-4,5-dimethyl-6H-1,3-thiazine as a catalyst has not been reported, the broader exploration of the 1,3-thiazine framework in catalysis suggests a potential avenue for future research. The strategic placement of functional groups on the thiazine (B8601807) ring could lead to the development of new ligands for transition metal catalysis or novel organocatalysts.

Integration into Multicomponent Reaction Sequences for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern organic synthesis due to their high atom economy and efficiency. The 1,3-thiazine scaffold is readily accessible through various MCRs, and these derivatives can, in turn, be used in subsequent multicomponent sequences.

A notable example is the one-pot, three-component reaction for the synthesis of thiazine-dicarboxylates. mdpi.com This reaction involves an isocyanide, a dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative, yielding highly functionalized products in good yields. mdpi.com Such strategies are highly valuable for the rapid generation of molecular diversity, which is essential in drug discovery programs.

Another innovative approach involves the multicomponent reaction of in situ-generated 1-azadienes with carbon disulfide to produce 3,6-dihydro-2H-1,3-thiazine-2-thiones. nih.gov This method provides a one-step protocol to a class of compounds that were previously underexplored. nih.gov The efficiency and modularity of MCRs make them a powerful tool for accessing novel 1,3-thiazine derivatives with diverse substitution patterns.

The following table provides examples of multicomponent reactions used to synthesize 1,3-thiazine derivatives:

Reactant 1Reactant 2Reactant 3ProductReference
IsocyanideDialkyl acetylenedicarboxylate2-Amino-4H-1,3-thiazin-4-one derivativeThiazine-dicarboxylate mdpi.com
In situ-generated 1-azadieneCarbon disulfide-3,6-Dihydro-2H-1,3-thiazine-2-thione nih.gov
Substituted acetophenoneAromatic aldehydeThiourea (B124793)Polyfunctionalized 1,3-thiazine nih.gov

Exploration of its Role in Supramolecular Chemistry and Host-Guest Interactions

While the role of the specific compound this compound in supramolecular chemistry and host-guest interactions is not documented, the broader class of nitrogen- and sulfur-containing heterocycles has been investigated in this context. For comparison, 1,3,5-triazine (B166579) derivatives are well-known building blocks in supramolecular chemistry, utilized in the construction of oligomers, macrocycles, and dendrimers through non-covalent interactions. rsc.orgnih.gov

The nitrogen atoms in the 1,3-thiazine ring can act as hydrogen bond acceptors, while N-H or C-H groups on the ring or its substituents can act as hydrogen bond donors. These interactions are fundamental to the formation of self-assembled structures and the recognition of guest molecules. The sulfur atom, with its lone pairs of electrons, can also participate in non-covalent interactions, such as chalcogen bonding.

Although specific examples involving 1,3-thiazines in host-guest chemistry are scarce in the searched literature, the structural features of the scaffold suggest its potential for such applications. Future research could focus on the design of 1,3-thiazine-based macrocycles or cages for the selective binding of ions or small organic molecules.

Design and Synthesis of Advanced Materials Incorporating the Thiazine Scaffold

The incorporation of heterocyclic scaffolds into advanced materials is a rapidly growing area of research. While there is a lack of specific examples of materials based on this compound, the properties of the 1,3-thiazine ring suggest its potential for applications in materials science.

For instance, the conjugated systems that can be formed by incorporating 1,3-thiazine units into polymers or oligomers could lead to materials with interesting electronic and photophysical properties. Such materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the presence of heteroatoms in the 1,3-thiazine ring can enhance the coordination of the scaffold to metal ions, suggesting its potential use in the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, separation, and catalysis.

Future Research Directions and Unexplored Avenues for 2 Methoxy 4,5 Dimethyl 6h 1,3 Thiazine

Exploration of Novel Reaction Pathways and Unconventional Reactivity Patterns

The known reactivity of the 1,3-thiazine ring system provides a foundation for exploring the specific pathways available to 2-Methoxy-4,5-dimethyl-6H-1,3-thiazine. Future work should focus on moving beyond standard synthetic preparations to uncover unique chemical behaviors.

Multicomponent Reactions (MCRs): The efficiency of MCRs in constructing molecular complexity from simple starting materials is well-established for many heterocyclic systems. nih.gov A primary research avenue would be to utilize this compound as a building block in novel MCRs. Its inherent functional groups could react with a variety of inputs, potentially leading to the rapid synthesis of diverse compound libraries with fused heterocyclic systems.

Cycloaddition and Pericyclic Reactions: The endocyclic double bond and heteroatoms of the thiazine (B8601807) ring suggest potential participation in cycloaddition reactions. A systematic investigation of its reactivity with various dienes or dipolarophiles could reveal novel [4+2] or [3+2] cycloaddition pathways, yielding complex polycyclic structures that are otherwise difficult to synthesize.

Ring Transformation and Cleavage: The stability of the 1,3-thiazine ring under various conditions is not fully understood. Studies employing photochemical, thermal, or strong acidic/basic conditions could induce ring-opening, rearrangement, or transformation into other heterocyclic systems (e.g., thiazoles, pyrimidines). researchgate.net Such reactions would not only expand the synthetic utility of the scaffold but also provide deeper insight into its fundamental reactivity. researchgate.net

Proposed Reaction TypePotential ReactantsAnticipated Outcome/Product ClassResearch Goal
Multicomponent ReactionsIsocyanides, Aldehydes, Carboxylic AcidsComplex fused-ring systems (e.g., pyrimido[2,1-b] saudijournals.comresearchgate.netthiazines)Rapid library generation for biological screening
Diels-Alder [4+2] CycloadditionElectron-deficient dienesNovel polycyclic thiazine adductsExploration of pericyclic reactivity
Ring-Opening/CleavageStrong nucleophiles (e.g., organometallics), Lewis acidsFunctionalized linear amino-thioethersUnderstanding ring stability and synthetic applications

Investigation of Its Potential in Enabling New Catalytic Processes

The presence of both nitrogen and sulfur atoms in the 1,3-thiazine ring suggests its potential application in catalysis, an almost entirely unexplored field for this specific compound.

As a Bidentate Ligand: The nitrogen and sulfur atoms are positioned to act as a bidentate ligand for transition metals. Future research should involve the synthesis and characterization of coordination complexes of this compound with metals like palladium, rhodium, gold, and copper. These new metal-thiazine complexes could then be screened for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric synthesis.

In Organocatalysis: While less common, the thiazine ring itself could be functionalized to act as an organocatalyst. For instance, derivatization to introduce a basic nitrogen site could enable it to function as a Brønsted or Lewis base catalyst in reactions like Michael additions or aldol (B89426) condensations.

Catalytic Synthesis Routes: Research into more efficient syntheses of the this compound core itself is crucial. Recent advancements have shown that gold catalysis can be highly effective for the formation of 1,3-thiazine derivatives from readily available starting materials. acs.orgnih.gov Adapting such catalytic methods could provide a high-yield, atom-economical route to the target compound and its analogs.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To enable extensive investigation and potential commercial application, the scalable synthesis of this compound is essential. Modern flow chemistry platforms offer significant advantages over traditional batch synthesis.

Future efforts should focus on translating a known or newly developed batch synthesis of the compound into a continuous-flow process. This approach could offer improved reaction control, enhanced safety by minimizing the accumulation of reactive intermediates, and simplified purification. uc.pt An automated flow platform would allow for rapid reaction optimization and the on-demand production of a library of derivatives by systematically varying starting materials, which would be invaluable for structure-activity relationship studies.

Deeper Understanding of Structure-Reactivity Relationships within the Thiazine Class for Rational Design

A fundamental understanding of how substituent changes affect the chemical properties of the this compound scaffold is critical for its rational design in any application. A systematic study should be undertaken to synthesize a series of analogs and map their properties. Key modifications could include:

Varying the C2-substituent: Replacing the methoxy (B1213986) group with other alkoxy groups, alkylthio groups, or amines to probe electronic and steric effects at this position.

Modifying the C4 and C5 substituents: Replacing the methyl groups with larger alkyl groups or electron-withdrawing/donating aromatic rings to understand their influence on ring conformation and reactivity.

The resulting library of compounds would be analyzed to establish clear relationships between molecular structure and key properties such as reaction kinetics, spectroscopic characteristics, and electrochemical potential. This data is foundational for designing molecules with tailored functions. saudijournals.com

Analog of this compoundModification SiteRationale for StudyProperty to Investigate
2-Ethoxy-4,5-dimethyl-6H-1,3-thiazineC2-SubstituentEvaluate steric hindrance at the imino positionReactivity with electrophiles
2-Amino-4,5-dimethyl-6H-1,3-thiazineC2-SubstituentIntroduce hydrogen-bond donor capabilitiesCoordination chemistry and biological activity
2-Methoxy-4,5-diethyl-6H-1,3-thiazineC4/C5-SubstituentsAssess impact of larger alkyl groups on ring conformationConformational analysis by NMR
2-Methoxy-4-phenyl-5-methyl-6H-1,3-thiazineC4-SubstituentIntroduce aromatic system for electronic modulationUV-Vis spectroscopy and electrochemical potential

Synergistic Studies Combining Experimental and Advanced Computational Approaches

Modern chemical research benefits immensely from the integration of computational and experimental techniques. For a relatively unknown molecule like this compound, this synergistic approach can guide research efficiently.

Future work should begin with in silico modeling. researchgate.netnih.gov Density Functional Theory (DFT) calculations can predict the molecule's three-dimensional structure, electron density distribution, and the energies of its frontier molecular orbitals (HOMO/LUMO). This information can be used to forecast its reactivity in various chemical reactions and guide the design of experiments. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can be employed to predict the potential biological activity of this compound and its rationally designed analogs against specific targets like enzymes or receptors. nih.gov The predictions from these computational studies would then inform a focused, hypothesis-driven experimental program, significantly accelerating the discovery of new functions and applications while minimizing resource expenditure.

Q & A

Q. What are the established synthetic methodologies for preparing 2-Methoxy-4,5-dimethyl-6H-1,3-thiazine, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound derivatives typically involves cyclization reactions, esterification, and functional group modifications. Key methods include:

  • One-pot synthesis : Streamlines multi-step reactions by combining intermediates in a single vessel, reducing purification steps and improving efficiency .
  • Microwave-assisted synthesis : Enhances reaction kinetics and yield through controlled dielectric heating, particularly useful for thermally sensitive intermediates .
  • Solvent-free conditions : Minimizes side reactions and simplifies purification, aligning with green chemistry principles .
    Optimization strategies:
  • Vary catalyst loading (e.g., triethylamine) and temperature gradients to balance reaction speed and byproduct formation.
  • Monitor intermediates via TLC or HPLC to identify kinetic bottlenecks .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound derivatives?

  • High-resolution NMR (¹H/¹³C) : Resolves overlapping signals in deuterated solvents (e.g., DMSO-d₆). Use 2D techniques (COSY, HSQC) to assign stereochemistry and confirm methoxy/methyl substituents .
  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry and crystal packing. For example, analogous thiazine derivatives were structurally validated using SHELX refinement software .
  • IR spectroscopy : Identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹ for methoxy groups) .

Advanced Research Questions

Q. How can computational modeling approaches like molecular docking and MD simulations be applied to study the interaction mechanisms of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets (e.g., Mycobacterium tuberculosis enzymes or tumor cell receptors). Validate docking poses with experimental bioactivity data from analogous thiazine derivatives .
  • MD simulations (GROMACS/AMBER) : Simulate ligand-receptor dynamics over 100+ ns to assess stability of interactions under physiological conditions. Analyze hydrogen bonding, hydrophobic contacts, and conformational flexibility .
  • ADMET prediction : Employ QikProp or SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity risks early in drug development .

Q. What strategies should researchers employ to resolve contradictions in bioactivity data observed across different derivatives of 1,3-thiazine compounds?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. methyl groups) and correlate changes with bioassay results (e.g., MIC values for antitubercular activity) .
  • Dose-response profiling : Test compounds across a concentration gradient to identify non-linear effects or off-target interactions.
  • Comparative crystallography : Resolve structural ambiguities using X-ray data to confirm whether bioactivity discrepancies arise from conformational differences .

Q. What experimental frameworks are recommended for evaluating the ADMET properties of this compound in preclinical development?

  • In vitro assays :
    • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to assess selectivity indices .
    • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
  • In silico tools : Predict logP, CYP450 inhibition, and hERG channel binding to prioritize lead compounds .
  • In vivo pharmacokinetics : Administer radiolabeled analogs to track absorption/distribution profiles in rodent models .

Q. How do electronic and steric effects influence the reactivity and stability of this compound in various chemical environments?

  • Electronic effects : The electron-donating methoxy group increases ring electron density, enhancing susceptibility to electrophilic attack. Quantify via Hammett σ constants or DFT calculations .
  • Steric effects : Bulky methyl groups at C4/C5 may hinder cyclization or nucleophilic substitution. Compare reaction rates with less-substituted analogs using kinetic studies .
  • Stability assays : Monitor degradation under acidic/alkaline conditions (pH 1–13) via UV-Vis or HPLC to identify hydrolytic vulnerabilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.